1-(2-Bromoethyl)-4-chloro-1H-pyrazole

描述

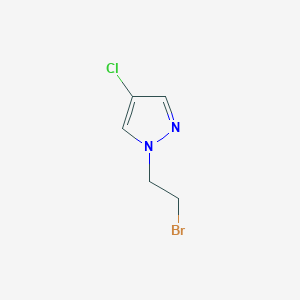

1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group at the first position and a chlorine atom at the fourth position

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized products.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

Nucleophilic Substitution: New pyrazole derivatives with various functional groups.

Oxidation: Oxidized pyrazole compounds.

Reduction: Reduced pyrazole derivatives.

科学研究应用

1-(2-Bromoethyl)-4-chloro-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

相似化合物的比较

1-(2-Bromoethyl)-1H-pyrazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

4-Chloro-1H-pyrazole: Lacks the bromoethyl group, resulting in different chemical properties and applications.

1-(2-Chloroethyl)-4-chloro-1H-pyrazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to variations in reactivity.

Uniqueness: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole is unique due to the presence of both bromoethyl and chlorine substituents, which confer distinct chemical and biological properties

生物活性

1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a halogenated pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a bromoethyl group and a chlorine atom, which may influence its reactivity and biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceutical development.

- Molecular Formula : CHBrClN

- Molecular Weight : 209.47 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromoethyl group and a chlorine atom, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Pyrazoles have been shown to possess antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects.

- Anticancer Potential : Some studies have indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines. The presence of halogens like bromine and chlorine may enhance their cytotoxicity by altering electronic properties and reactivity .

- Anti-inflammatory Effects : Pyrazole compounds are often investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Bromoethyl Group | May serve as a linker for biological interactions |

| Chlorine Atom | Enhances reactivity and may improve binding affinity |

| Pyrazole Ring | Core structure associated with diverse biological activities |

The combination of these features suggests that modifications to the structure could lead to variations in biological efficacy.

Antibacterial Activity

In vitro studies have shown that pyrazole derivatives exhibit significant antibacterial activity. For example, compounds structurally related to this compound were tested against various bacterial strains using disk diffusion assays. Results indicated effective inhibition of bacterial growth, supporting the potential use of this compound in developing new antimicrobial agents .

Anticancer Studies

A study focused on the cytotoxic effects of halogenated pyrazoles revealed that certain derivatives were effective against human tumor cell lines. The mechanism involved disruption of cellular processes crucial for cancer cell survival. While specific data on this compound is limited, the findings suggest that it may also exhibit anticancer properties due to its structural characteristics .

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions that allow for the introduction of the bromoethyl and chloro substituents onto the pyrazole ring. Its applications extend beyond medicinal chemistry; it can be used as an intermediate in synthesizing more complex molecules with targeted biological activities.

常见问题

Q. What are the established synthetic routes for 1-(2-Bromoethyl)-4-chloro-1H-pyrazole, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves functionalizing a pyrazole core. A plausible route includes:

- Step 1 : Alkylation of 4-chloro-1H-pyrazole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃/DMF) to introduce the bromoethyl group .

- Step 2 : Purification via column chromatography or recrystallization from methanol/dichloromethane mixtures .

Optimization : Reaction yield depends on solvent polarity, temperature (60–80°C), and stoichiometry of the alkylating agent. Monitoring by TLC or HPLC ensures intermediate stability. Contradictory yields may arise from competing N-alkylation at other pyrazole positions, necessitating regioselective control using sterically hindered bases .

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions, and what analytical methods validate successful functionalization?

Advanced Research Question

The bromoethyl moiety acts as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄/Na₂CO₃ yields biaryl derivatives.

- Nucleophilic Substitution : Amines or thiols displace bromide, forming ethyl-linked analogs .

Validation : - ¹H/¹³C NMR : Loss of Br-coupled CH₂ signals (δ ~3.8 ppm) confirms substitution.

- X-ray Crystallography : Resolve regiochemistry using SHELX refinement (e.g., C–Br bond length ~1.9 Å) .

Contradictions in reaction outcomes (e.g., unexpected byproducts) may stem from Pd catalyst poisoning or bromide scrambling, addressed by optimizing ligand systems (e.g., XPhos) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- NMR : ¹H NMR reveals pyrazole proton splitting (e.g., H-3 and H-5 as doublets at δ 7.2–7.5 ppm). ¹³C NMR identifies C-Br (δ ~30 ppm) and C-Cl (δ ~105 ppm) environments .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 225 (C₅H₆BrClN₂⁺) .

- X-ray Diffraction : SHELXL refines crystal packing; halogen interactions (C–Br···π) stabilize the lattice .

Q. How can researchers resolve discrepancies in thermal stability data during thermogravimetric analysis (TGA)?

Advanced Research Question

Conflicting TGA results (e.g., decomposition onset at 150°C vs. 180°C) may arise from:

- Sample Purity : Trace solvents (e.g., DMF) lower apparent stability. Pre-dry samples under vacuum .

- Heating Rate : Slow rates (2°C/min) improve resolution of degradation steps.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Pair with differential scanning calorimetry (DSC) to distinguish melting from exothermic degradation .

Q. What safety protocols are essential for handling halogenated pyrazoles like this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of C–Br bonds .

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via halogenated waste protocols .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

Advanced Research Question

- Protecting Groups : Temporarily block N-1 with SEM (trimethylsilylethoxymethyl) to direct electrophiles to C-3/C-5 .

- Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann coupling to avoid N-dehalogenation .

- Kinetic Monitoring : In situ IR tracks intermediates; abrupt absorbance shifts signal side reactions (e.g., ring-opening) .

Q. How does the steric and electronic profile of this compound impact its utility in medicinal chemistry?

Advanced Research Question

属性

IUPAC Name |

1-(2-bromoethyl)-4-chloropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGNGVIZSRTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405680 | |

| Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011801-59-4 | |

| Record name | 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-4-chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。